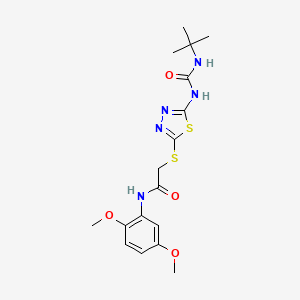
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O4S2 and its molecular weight is 425.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a ureido group. This paper aims to explore the biological activity of this compound through a review of relevant literature, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H19N7O2S3 with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobic characteristics, which may influence its interaction with biological targets.
Anticancer Properties
Research on similar thiadiazole derivatives has indicated potential anticancer activities. For instance, compounds featuring the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines. One study reported that several thiadiazole derivatives exhibited cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, although specific IC50 values for our compound remain unreported due to limited research .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | C6 | No activity |
| Reference | A549 | Not specified |
| Reference | MCF-7 | Not specified |
Antimicrobial Activity
The structural characteristics of the compound suggest potential antimicrobial properties. Compounds with thiadiazole rings have been documented to exhibit activity against various bacterial and fungal strains . However, specific studies on this compound's antimicrobial efficacy are lacking.
Anti-inflammatory Effects
Preliminary studies on related compounds indicate possible anti-inflammatory properties. The mechanism may involve modulation of specific enzymes or receptors involved in inflammatory pathways.
While the precise mechanism of action for This compound remains largely unknown, it is hypothesized that it may interact with biological targets relevant to cancer proliferation and inflammation based on the behavior of structurally similar compounds .
Synthesis Methods
The synthesis typically involves several steps including:
- Formation of the thiadiazole ring.
- Introduction of the ureido group.
- Coupling with the acetamide moiety.
These synthetic pathways may utilize various reagents and solvents to optimize yield and purity .
Eigenschaften
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-17(2,3)20-14(24)19-15-21-22-16(28-15)27-9-13(23)18-11-8-10(25-4)6-7-12(11)26-5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPRRVHOJHUVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














